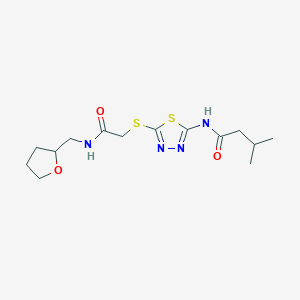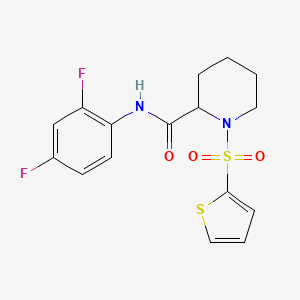![molecular formula C20H21N3O3S2 B2946122 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 886937-77-5](/img/structure/B2946122.png)
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole and piperazine derivatives, have been found to interact with various biological targets . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, and antimicrobial .
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes . For instance, thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, and more .
Biochemical Pathways
For instance, thiazole derivatives have been found to affect pathways related to inflammation, pain sensation, and microbial growth .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Similar compounds have been found to have various biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant biological activities, including antimicrobial, antifungal, and antitumor properties . The presence of the piperazine ring also suggests potential interactions with various enzymes and proteins .
Cellular Effects
Some benzothiazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Méthodes De Préparation
The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step procedures. One common synthetic route includes the reaction of benzothiazole derivatives with piperazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole include other benzothiazole derivatives and piperazine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole: Similar structure but different substituents, leading to variations in activity.
3-(piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with different pharmacological properties
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-28(25,26)16-9-7-15(8-10-16)19(24)22-11-13-23(14-12-22)20-21-17-5-3-4-6-18(17)27-20/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOGDDJFZWDKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2946039.png)


![2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B2946042.png)
![Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2946044.png)


![methyl N-[4-(fluorosulfonyl)phenyl]carbamate](/img/structure/B2946048.png)
![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one](/img/structure/B2946051.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2946052.png)
![3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2946053.png)



